2-Morpholin-4-yl-2-p-tolyl-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

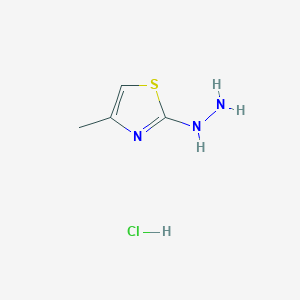

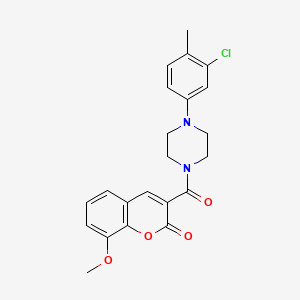

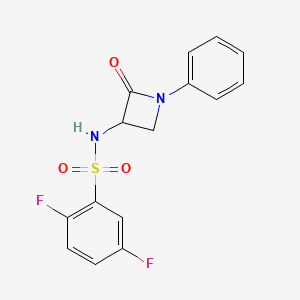

“2-Morpholin-4-yl-2-p-tolyl-ethylamine” is a chemical compound with the CAS Number: 889940-02-7 . Its IUPAC name is 2-(4-methylphenyl)-2-(4-morpholinyl)ethanamine . The molecular formula of this compound is C13H20N2O , and it has a molecular weight of 220.31 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications

Corrosion Inhibition

Research demonstrates the application of 2-morpholino compounds in the synthesis of cadmium(II) Schiff base complexes, showcasing their potential as corrosion inhibitors for mild steel in acidic conditions. These complexes, upon treatment with 15% HCl, exhibit significant corrosion inhibition properties, as evidenced by electrochemical impedance spectroscopy and potentiodynamic polarization. Such findings hint at a novel intersection between inorganic chemistry and materials science, particularly in corrosion engineering (Das et al., 2017).

Pharmacological Screening

A study on novel benzimidazole-morpholine derivatives has revealed their dual-acting inhibitory effects on enzymes like acetylcholinesterase (AChE), monoamine oxidase A (MAO-A/B), and cyclooxygenase-1/2 (COX-1/2), highlighting their potential as multi-action therapeutic agents for treating inflammatory diseases. These findings suggest the compounds' applicability in pharmacology, particularly due to their non-cytotoxic and non-genotoxic nature, which further emphasizes their potential for safe therapeutic use (Can et al., 2017).

Chemoselective Synthesis

The Buchwald-Hartwig amination process employs a morpholine-based ligand for the chemoselective synthesis of oligoamines. This method demonstrates a preference hierarchy for amine coupling partners, facilitating the synthesis of di-, tri-, and tetraamines. Such a technique underscores the importance of morpholine derivatives in synthetic organic chemistry, offering a controlled approach to constructing complex amine structures with potential applications in material science and drug development (Tardiff et al., 2012).

Heavy Metal Ion Sequestration

A novel polycarbonate hydrogel functionalized with 2-(morpholin-4-yl)ethyl groups demonstrates significant potential for heavy metal ion sequestration, specifically targeting lead ions. The material's pH-responsive properties, along with its ability to withdraw and retain lead from aqueous solutions, position it as a promising candidate for environmental remediation efforts, particularly in water purification technologies (Kawalec et al., 2013).

Antifungal Agents

The development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has showcased their effectiveness as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. These findings not only highlight the therapeutic potential of morpholine derivatives in treating fungal infections but also underscore the importance of chemical modifications, such as the introduction of gem-dimethyl groups, in enhancing the pharmacokinetic properties of these compounds (Bardiot et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

2-(4-methylphenyl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXXWMQOBCFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2805336.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2805338.png)

![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2805345.png)